molecular formula C19H29N3O5 B3971021 2,6-dimethyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]morpholine oxalate

2,6-dimethyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]morpholine oxalate

Cat. No. B3971021
M. Wt: 379.5 g/mol
InChI Key: SRYKTWRWGSSVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]morpholine oxalate is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]morpholine oxalate is not fully understood. However, it has been suggested that the compound may act as an inhibitor of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is involved in cell growth and survival. Additionally, the compound may interact with dopamine and serotonin receptors in the brain, contributing to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, the compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In animal models, the compound has been shown to reduce anxiety-like behavior and improve cognitive function. Additionally, the compound has been found to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,6-dimethyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]morpholine oxalate is its potent antitumor activity, which makes it a valuable tool for cancer research. Additionally, the compound has been shown to have antipsychotic and anxiolytic effects, making it useful for studying psychiatric disorders. However, one limitation of the compound is its limited solubility in aqueous solutions, which may hinder its use in certain experiments.

Future Directions

There are several future directions for the study of 2,6-dimethyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]morpholine oxalate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. Finally, the compound may be modified to improve its solubility and bioavailability, making it a more effective tool for research and potential therapeutic use.
Conclusion:
This compound is a promising compound with potential therapeutic applications in cancer and psychiatric disorders. Its potent antitumor activity and low toxicity profile make it a valuable tool for cancer research, while its antipsychotic and anxiolytic effects make it useful for studying psychiatric disorders. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.

Scientific Research Applications

2,6-dimethyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]morpholine oxalate has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent antitumor activity in several cancer cell lines. Additionally, it has been shown to have antipsychotic and anxiolytic effects in animal models, making it a potential candidate for the treatment of psychiatric disorders.

properties

IUPAC Name

2,6-dimethyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O.C2H2O4/c1-14-11-20(12-15(2)21-14)17-5-8-19(9-6-17)13-16-4-3-7-18-10-16;3-1(4)2(5)6/h3-4,7,10,14-15,17H,5-6,8-9,11-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYKTWRWGSSVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCN(CC2)CC3=CN=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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